molecular formula C14H12N4O4 B6096103 2-cyanobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate

2-cyanobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate

Cat. No. B6096103
M. Wt: 300.27 g/mol
InChI Key: OEFLKHKXHDKOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyanobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is known for its ability to inhibit certain enzymes and has been studied for its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-cyanobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate involves the inhibition of specific enzymes. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the enzyme from carrying out its normal function. The specific mechanism of inhibition may vary depending on the enzyme being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific enzyme being targeted. For example, inhibition of protein kinase C has been shown to have anti-cancer effects, while inhibition of phosphodiesterase has been shown to have cardiovascular benefits. The compound may also have other effects on cellular processes, such as the regulation of gene expression.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyanobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate in lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to study the effects of enzyme inhibition on various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-cyanobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate. One direction is the continued study of its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease. Another direction is the development of new compounds based on the structure of this compound, which may have improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 2-cyanobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate involves several steps. The first step involves the reaction of 2-cyanobenzyl chloride with 1,2-dimethylimidazole to form the intermediate product 2-cyanobenzyl 1,2-dimethylimidazole. This intermediate product is then reacted with ethyl chloroformate to form the final product, this compound.

Scientific Research Applications

2-cyanobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate has been extensively studied for its potential use in the treatment of various diseases. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phosphodiesterase, which are involved in the regulation of various cellular processes. This inhibition has been shown to have potential therapeutic effects for diseases such as cancer, Alzheimer's disease, and cardiovascular disease.

properties

IUPAC Name

(2-cyanophenyl)methyl 2,3-dimethyl-5-nitroimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-9-16-13(18(20)21)12(17(9)2)14(19)22-8-11-6-4-3-5-10(11)7-15/h3-6H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFLKHKXHDKOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)C(=O)OCC2=CC=CC=C2C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785288
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.